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Compound of Interest

Compound Name: 2,3-Dibromoacrylic acid

Cat. No.: B11927356

This guide provides a comprehensive overview of the expected spectroscopic data for 2,3-
dibromoacrylic acid, a halogenated derivative of acrylic acid. Due to the limited availability of
direct experimental spectra for this specific compound, this document presents predicted data
based on the analysis of structurally similar compounds. The information herein is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis.

Chemical Structure and Properties

2,3-Dibromoacrylic acid is a molecule with the chemical formula CsH2Br20:. Its structure
consists of a three-carbon acrylic acid backbone with bromine atoms substituted at the second
and third carbon positions. The presence of two bromine atoms and a carboxylic acid functional
group dictates its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2,3-dibromoacrylic acid. These predictions are
derived from established spectroscopic principles and data from related molecules such as
acrylic acid, 2-bromoacrylic acid, and other brominated organic acids.

NMR Spectroscopy

Table 1: Predicted *H NMR Data for 2,3-Dibromoacrylic Acid
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.0-8.5 Singlet 1H Vinyl proton (-CH=)
. Carboxylic acid proton
~11.0-13.0 Broad Singlet 1H

(-COOH)

Table 2: Predicted 3C NMR Data for 2,3-Dibromoacrylic acid

Chemical Shift (8) ppm

Assighment

~165- 170 Carboxylic acid carbon (-COOH)
~130 - 135 Alkene carbon (-CBr=)
~125-130 Alkene carbon (=CHBr)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2,3-Dibromoacrylic acid

Wavenumber (cm—2) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

1680-1710 Strong C=0 stretch (Carboxylic acid
dimer)

1620-1640 Medium C=C stretch (Alkene)

1210-1320 Medium C-O stretch (Carboxylic acid)

890-950 Medium, Broad O-H bend (Out-of-plane)

550-680 Strong C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,3-Dibromoacrylic acid
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion with

229, 231, 233 High isotopic pattern for two Br
atoms)

211, 213, 215 Medium [M-H20]*

184, 186, 188 Medium [M-COOH]*

151, 153 High [M-Br]*

71 High [C3H302]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2,3-
dibromoacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dibromoacrylic acid in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0O ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped
with a 5 mm broadband probe.

e 'H NMR Acquisition:

o

Pulse Sequence: Standard single-pulse (zg30).

[¢]

Spectral Width: 0-16 ppm.

[¢]

Acquisition Time: 2-3 seconds.

o

Relaxation Delay: 1-2 seconds.

o

Number of Scans: 16-64, depending on sample concentration.
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e 13C NMR Acquisition:

o Pulse Sequence: Proton-decoupled (zgpg30).

[¢]

Spectral Width: 0-200 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Thin Film: Dissolve the sample in a volatile solvent (e.g., acetone, dichloromethane), cast
a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans for a good signal-to-noise ratio. A background spectrum of
the pure KBr pellet or salt plate should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

e Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable
solvent (e.g., methanol, acetonitrile).
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e Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

» Data Acquisition (EI Mode):

o

lonization Energy: 70 eV.

[¢]

Source Temperature: 200-250 °C.

[¢]

Mass Range: m/z 50-500.

[e]

Scan Speed: 1000 amul/s.
e Data Acquisition (ESI Mode):
o lonization Mode: Negative or positive ion mode.
o Capillary Voltage: 3-4 kV.
o Nebulizer Gas (N2): 1-2 Bar.
o Drying Gas (N2) Flow: 5-10 L/min.
o Drying Gas Temperature: 300-350 °C.
o Mass Range: m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,3-dibromoacrylic acid.
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Structural Elucidation
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Caption: Workflow for Spectroscopic Analysis of 2,3-Dibromoacrylic Acid.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dibromoacrylic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11927356#spectroscopic-data-of-2-3-dibromoacrylic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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